molecular formula C14H18ClNO2 B2993192 2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2411226-71-4

2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No. B2993192
CAS RN: 2411226-71-4
M. Wt: 267.75
InChI Key: QLCNSJIJUNTDEN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBO-83 and has a molecular formula of C15H18ClNO2.

Mechanism of Action

DBO-83 acts as a sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. This activation leads to the modulation of various cellular processes, including the release of neurotransmitters, the regulation of calcium signaling, and the inhibition of apoptosis. DBO-83 has been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.
Biochemical and Physiological Effects:
DBO-83 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the inhibition of apoptosis. It has also been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBO-83 in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent tool compound for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of using DBO-83 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of DBO-83. One direction is to study its potential applications in the treatment of various neurological diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, future research can focus on the development of new compounds based on the structure of DBO-83, which may have improved potency and selectivity for the sigma-1 receptor.

Synthesis Methods

The synthesis method of DBO-83 involves the reaction between 2-chloro-1-(4-hydroxyphenyl)propan-1-one and 2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine. This reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DBO-83.

Scientific Research Applications

DBO-83 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including neurotransmitter release, calcium signaling, and apoptosis. DBO-83 has been used as a tool compound to study the sigma-1 receptor and its role in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10(15)13(17)16-8-11-6-4-5-7-12(11)18-14(2,3)9-16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCNSJIJUNTDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2OC(C1)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one

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